1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of such compounds often involves the coupling of boronic acids with appropriate partners. For example, pinacol boronic esters are highly valuable building blocks in organic synthesis3. Protodeboronation of these esters is a key step in many synthetic routes3.Molecular Structure Analysis
The molecular structure of a compound can be optimized to provide insights into the most stable conformation and vibrational characteristics4. This can be done using various computational methods.
Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite complex and depend on the specific substituents present in the molecule. For instance, compounds containing a benzyl group in the 4-position of the 1,2,4-triazole have been found to inhibit the growth of Gram-positive bacteria more strongly than 4-phenyl derivatives2.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. These properties can include things like density, melting point, boiling point, flash point, refractive index, and more5.Scientific Research Applications
Synthesis and Biological Activity
Compounds containing 1,2,4-oxadiazole and 1,2,3-triazole heterocyclic structures have garnered interest due to their diverse biological activities. For instance, novel oxadiazolyl pyrrolo triazole diones have been designed and synthesized, showing potential anti-protozoal and anti-cancer properties (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012). The structural motifs in these compounds, similar to the one inquired about, have been synthesized through bioisosterism and evaluated for their therapeutic potentials.
Antimicrobial and Antioxidant Properties
Various triazole derivatives, including those with 1,2,4-triazole rings, have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, highlighting the potential of such structures in developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007). Furthermore, derivatives bearing semicarbazide, thiosemicarbazide, and triazolethione moieties have displayed notable antioxidant activities, suggesting their use as antioxidant agents in various fields (Tumosienė, Kantminienė, Klevinskas, Petrikaitė, Jonuškienė, & Mickevičius, 2020).
Inhibitory Mechanisms Against Biological Targets
Isatin 1,2,3-triazoles have been prepared and evaluated as inhibitors against caspase-3, demonstrating competitive inhibitory mechanisms with significant potency (Jiang & Hansen, 2011). This indicates the potential application of structurally related compounds in therapeutic interventions targeting caspase-3.
Chemical Synthesis and Characterization
The synthesis and characterization of related chemical entities, involving 1,2,4-triazole and oxadiazole structures, have been extensively studied, providing insights into their chemical properties and potential applications in various research fields. For example, novel synthetic routes have been developed for triazoles bearing isoxazole ether, showing the versatility of these chemical frameworks in synthesis (Li, Liu, Meng, Yan, Shi, Zhang, & Gu, 2018).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Information on this can often be found in the compound’s Material Safety Data Sheet (MSDS)6.
Future Directions
The future directions in the study of these compounds could involve the synthesis of new derivatives with improved properties, the exploration of new synthetic routes, or the investigation of new biological activities. Further studies could also focus on understanding the mechanisms of action of these compounds in more detail.
Please note that this is a general overview and the specific details for your compound of interest may vary. For more detailed and specific information, further research and experimental studies would be needed.
properties
IUPAC Name |
3-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN6O5/c1-3-33-15-9-4-12(10-16(15)32-2)20-24-17(34-26-20)11-28-19-18(25-27-28)21(30)29(22(19)31)14-7-5-13(23)6-8-14/h4-10,18-19H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQXIPDIRIYWFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC=C(C=C5)F)N=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione |
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